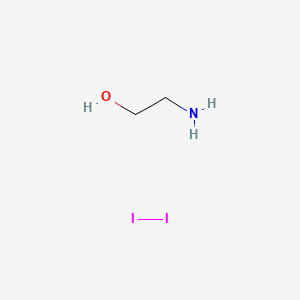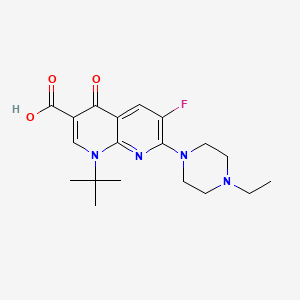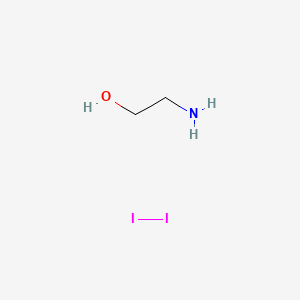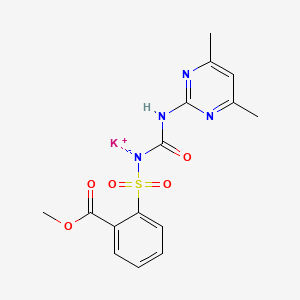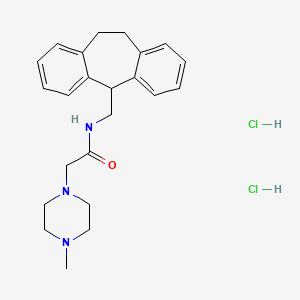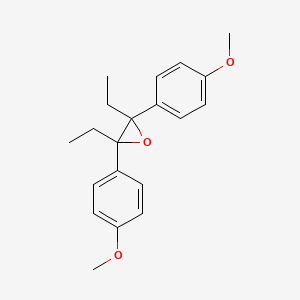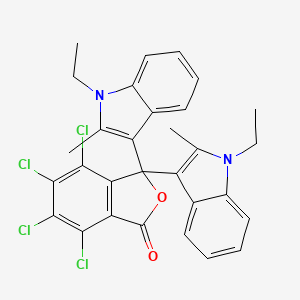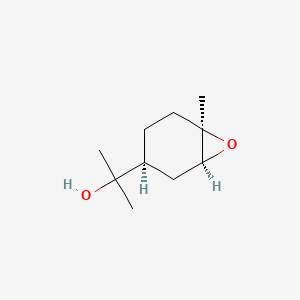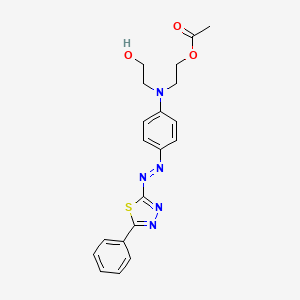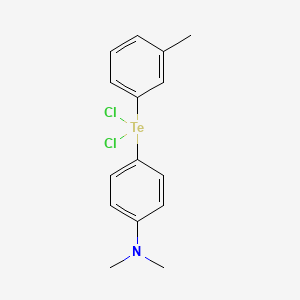
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- is an organotellurium compound that belongs to the chalcogen family, which includes elements like sulfur and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-tolyl group.
Méthodes De Préparation
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-tolyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tellurium.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as semiconductors and photovoltaic cells, due to its electronic properties .
Mécanisme D'action
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with proteins and enzymes, affecting their function and activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- can be compared with other similar organotellurium compounds, such as:
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-: This compound has a similar structure but with a nitrophenyl group instead of a tolyl group, leading to different chemical properties and reactivity.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-methoxyphenyl)-: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-ethylphenyl)-: The ethyl group can affect the compound’s solubility and its behavior in various chemical reactions. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
84438-47-1 |
|---|---|
Formule moléculaire |
C15H17Cl2NTe |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
4-[dichloro-(3-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-5-4-6-15(11-12)19(16,17)14-9-7-13(8-10-14)18(2)3/h4-11H,1-3H3 |
Clé InChI |
QFZQEWJGCGRPTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


